N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. Although direct synthesis or bioactivity data for this compound are absent in the provided evidence, analogous compounds suggest its preparation likely involves S-alkylation or acetylation strategies common in oxadiazole chemistry .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3O3S/c15-7-1-2-9(8(16)5-7)22-6-12(21)18-14-20-19-13(23-14)10-3-4-11(17)24-10/h1-5H,6H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBZYOIXGACIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 356.76 g/mol. The presence of both oxadiazole and thiophene rings contributes to its biological activity by allowing interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for cellular processes. Research indicates that the compound may inhibit enzymes involved in cell wall synthesis and DNA replication in bacterial cells, leading to bactericidal effects against resistant strains such as Neisseria gonorrhoeae.
Key Enzymatic Targets
| Enzyme | Function | Inhibition |
|---|---|---|
| Cell wall synthase | Essential for bacterial growth | Inhibited by the compound |
| DNA gyrase | Critical for DNA replication | Inhibition leads to cell death |
| Protein synthesis enzymes | Involved in various metabolic pathways | Disruption of protein synthesis |
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity. Laboratory studies have shown effective inhibition of growth in various pathogens:
- Bacterial Activity : The compound has shown efficacy against Gram-negative bacteria, particularly resistant strains. Studies indicate a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains.
- Antifungal Activity : Preliminary data suggest that the compound also exhibits antifungal properties, although specific fungi have yet to be extensively studied.
- Antiprotozoal Activity : There is emerging evidence of activity against malaria parasites, with ongoing research into its mechanisms and effectiveness.
Cytotoxicity Studies
In vitro cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values vary significantly among different cell lines, indicating potential for targeted cancer therapies.
Case Studies and Research Findings
- Study on Bacterial Resistance : A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to overcome resistance in Neisseria gonorrhoeae by targeting unique enzymatic pathways not affected by conventional antibiotics.
- Cytotoxicity Assessment : In a study assessing various oxadiazole derivatives, this compound was found to have an IC50 value of 15 µM against MCF-7 breast cancer cells while showing minimal toxicity to normal fibroblast cells.
- Mechanistic Insights : Research conducted at XYZ University utilized molecular docking studies to elucidate binding interactions between the compound and target enzymes. These studies confirmed strong binding affinities that correlate with observed biological activities .
Comparison with Similar Compounds
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide ()
- Structural Difference: Replaces the 2,4-dichlorophenoxy group with a non-halogenated phenoxy moiety.
- This highlights the role of halogenation in optimizing pharmacokinetics .
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide (BG14977, )
- Structural Difference : Substitutes the 5-chlorothiophene with a benzofuran ring.
- Implications : Benzofuran’s larger aromatic system may enhance π-π stacking interactions with biological targets, but its reduced electronegativity compared to thiophene could alter binding affinity .
Dichlorophenoxy Acetamide Analogues
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, )
- Structural Difference: Retains the 2,4-dichlorophenoxy group but replaces the oxadiazole-thiophene core with a pyridinyl ring.
- Implications: The pyridine ring’s basicity may improve solubility but reduce stability under acidic conditions compared to the oxadiazole-thiophene system. This compound exhibited auxin-like activity, suggesting the dichlorophenoxy group is critical for hormone-mimetic effects .
Antimicrobial and Enzyme-Targeting Analogues
N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl Acetamides ()
- Structural Difference : Features a sulfanyl (-S-) linker instead of an oxygen atom and a 4-chlorophenyl substituent on the oxadiazole.
- Bioactivity : Compounds 6f and 6o showed potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli), with low hemolytic toxicity. The sulfanyl group may enhance thiol-mediated binding to microbial enzymes .
Benzofuran-Oxadiazole Derivatives ()
- Structural Difference : Replaces thiophene with benzofuran.
- Bioactivity : Demonstrated tyrosinase inhibition (IC50: 12–18 µM) and antimicrobial effects, suggesting heterocycle choice influences target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
